

Technical Support Center: Efficient Removal of Unreacted MTS Crosslinkers from Protein Samples

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>Bis-(2-methanethiosulfonatoethyl)methylamine</i> |
| CAS No.: | 16216-82-3 |
| Cat. No.: | B563535 |

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted MTS (methanethiosulfonate) crosslinkers from protein samples. Adhering to the principles of scientific integrity, this resource explains the "why" behind experimental choices, ensuring you can confidently obtain pure, crosslinked protein conjugates for your downstream applications.

Introduction to MTS Crosslinking and the Importance of Purification

MTS reagents are valuable tools for protein chemistry, primarily targeting cysteine residues to form disulfide bonds.[1] This specific reactivity allows for the targeted conjugation of molecules, enabling the study of protein-protein interactions, protein structure, and the development of antibody-drug conjugates. However, the presence of unreacted MTS crosslinker can interfere

with downstream analyses and compromise the biological activity of your protein. Therefore, its complete removal is a critical step in the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted MTS crosslinker?

Unreacted MTS crosslinkers can lead to several experimental artifacts. They can non-specifically modify other proteins or molecules in your downstream assays, leading to false-positive results. Furthermore, the presence of small molecules can interfere with analytical techniques such as mass spectrometry and can potentially induce protein aggregation or alter the intended biological function of your crosslinked protein.

Q2: What are the most common methods for removing small molecules like MTS crosslinkers from protein samples?

The most common and effective methods for removing small molecules from protein samples are based on size-based separation principles. These include:

- **Size Exclusion Chromatography (SEC) / Desalting:** This technique separates molecules based on their size. Larger protein molecules pass through the column quickly, while smaller molecules like unreacted crosslinkers are retained in the porous beads of the chromatography resin and elute later.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Dialysis:** This method involves the passive diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The protein is retained within the dialysis tubing or cassette, while the smaller unreacted crosslinker diffuses out into a large volume of buffer.
- **Buffer Exchange using Spin Columns:** This is a rapid method that combines the principles of size exclusion and centrifugation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The protein sample is passed through a resin-packed column, and centrifugation forces the larger protein molecules through while retaining the smaller crosslinker molecules.

Q3: How do I choose the right method for my experiment?

The choice of method depends on several factors, including your sample volume, protein concentration, the desired final buffer, and the time constraints of your experiment. The table below provides a comparison to guide your decision.

| Method | Principle | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) / Desalting | Size-based separation using porous beads.[2][3][4][5] | Fast, efficient removal, can be used for buffer exchange.[2][4] | Can lead to sample dilution.[14] | Final "polishing" step in purification, buffer exchange.[3] |
| Dialysis | Passive diffusion across a semi-permeable membrane.[6][7][8][9] | Gentle on proteins, can handle large sample volumes. | Time-consuming (can take overnight), can lead to sample dilution.[14] | Buffer exchange for sensitive proteins, large sample volumes.[14] |
| Buffer Exchange (Spin Columns) | Size exclusion combined with centrifugation.[10][11][12][13] | Very fast (minutes), high protein recovery.[12] | Best for small sample volumes.[14] | Rapid desalting and buffer exchange of small volume samples. |

Q4: Can I quench the MTS reaction before purification?

Yes, quenching the reaction is a highly recommended step. After the desired incubation time for crosslinking, you can add a small molecule containing a free thiol group, such as Dithiothreitol (DTT) or β -mercaptoethanol, to react with and consume any remaining unreacted MTS crosslinker. Tris(2-carboxyethyl)phosphine (TCEP) is another effective, odorless, and more stable reducing agent that can be used.[15][16][17][18] Quenching helps to prevent further, unwanted reactions during the purification process.

Troubleshooting Guide

This section addresses specific issues you might encounter during the removal of unreacted MTS crosslinker.

Issue 1: Persistent Unreacted MTS in the Sample After Purification

Possible Cause 1: Inefficient Removal Method

- Causality: The chosen purification method may not be providing sufficient resolution to separate the small MTS crosslinker from your protein. For dialysis, an insufficient concentration gradient between the sample and the dialysis buffer (dialysate) will lead to incomplete removal.^[9] For SEC, using a column with an inappropriate resin pore size or length can result in poor separation.^[5]
- Solution:
 - Dialysis: Ensure you are using a large volume of dialysate (at least 200-500 times the sample volume) and perform multiple buffer changes (e.g., after 2 hours, 4 hours, and then overnight) to maintain a steep concentration gradient.^{[6][9]}
 - Size Exclusion Chromatography: Select a desalting column with a resin that has an appropriate molecular weight cut-off (MWCO) for your protein. Ensure the column is properly equilibrated with your desired buffer before loading the sample. For better resolution, consider using a longer column or connecting multiple columns in series.^{[5][19]}

Possible Cause 2: Hydrolysis of the MTS Crosslinker

- Causality: MTS reagents can hydrolyze in aqueous solutions, especially at higher pH values.^[20] While this inactivates the crosslinker, the hydrolysis products are still small molecules that need to be removed and can potentially interfere with downstream analysis.
- Solution: Perform the crosslinking reaction and subsequent purification steps at a neutral or slightly acidic pH (pH 6.5-7.5) to minimize hydrolysis. Always use freshly prepared solutions of the MTS crosslinker.

Issue 2: Protein Aggregation or Precipitation After Crosslinking and Purification

Possible Cause 1: High Molar Excess of Crosslinker

- Causality: Using a large molar excess of the MTS crosslinker can lead to over-modification of the protein surface. This can alter the protein's net charge and hydrophobicity, leading to aggregation and precipitation.[14]
- Solution: Perform a titration experiment to determine the optimal molar ratio of crosslinker to protein that achieves efficient crosslinking without causing aggregation. Start with a lower molar excess and gradually increase it while monitoring for precipitation.

Possible Cause 2: Inappropriate Buffer Conditions

- Causality: The pH and ionic strength of the buffer can significantly affect protein solubility. Proteins are often least soluble at their isoelectric point (pI).
- Solution: Ensure the pH of your buffer is at least one unit away from your protein's pI. Adjusting the salt concentration (e.g., 150 mM NaCl) can also help to maintain protein stability and prevent aggregation.

Experimental Protocols

Protocol 1: Removal of Unreacted MTS using Spin Desalting Columns

This protocol is ideal for the rapid buffer exchange and removal of small molecules from protein samples.

Materials:

- Protein sample containing unreacted MTS crosslinker
- Spin desalting column with an appropriate MWCO for your protein (e.g., 7 kDa cutoff for proteins >20 kDa)
- Equilibration buffer (your desired final buffer)
- Microcentrifuge
- Collection tubes

Procedure:

- Column Preparation:
 - Invert the spin column several times to resuspend the resin.
 - Twist off the bottom closure and loosen the cap.
 - Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[13]
- Equilibration:
 - Place the column in a new collection tube.
 - Add 500 μ L of equilibration buffer to the top of the resin bed.
 - Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
 - Repeat this equilibration step two more times.
- Sample Application and Desalting:
 - Place the equilibrated column into a new, clean collection tube.
 - Slowly apply your protein sample to the center of the resin bed.
 - Centrifuge at 1,500 x g for 2 minutes to collect your desalted protein sample in the collection tube.[13]

Protocol 2: Dialysis-Based Removal of MTS Crosslinker

This protocol is suitable for larger sample volumes and for proteins that may be sensitive to the shear forces of centrifugation.

Materials:

- Protein sample containing unreacted MTS crosslinker

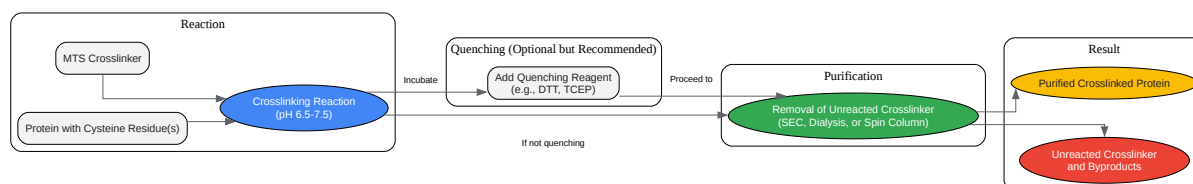
- Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein)
- Dialysis buffer (at least 200 times the sample volume)
- Stir plate and stir bar
- Beaker or container for dialysis

Procedure:

- **Prepare the Dialysis Membrane:** Follow the manufacturer's instructions for preparing the dialysis tubing or cassette. This may involve rinsing with water or a specific buffer.
- **Load the Sample:** Carefully load your protein sample into the dialysis tubing or cassette, ensuring there are no air bubbles.
- **Dialysis:**
 - Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer.
 - Place the beaker on a stir plate and stir gently at 4°C.
 - Dialyze for 2-4 hours.
- **Buffer Changes:**
 - Change the dialysis buffer after the initial 2-4 hours.
 - Perform a second buffer change after another 2-4 hours.
 - For the final dialysis step, change the buffer and let it proceed overnight at 4°C.^[6]
- **Sample Recovery:** Carefully remove the dialysis device from the buffer and recover your purified protein sample.

Visualization of the Workflow

The following diagram illustrates the general workflow for protein crosslinking with MTS reagents and the subsequent removal of unreacted crosslinker.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs \[mtoz-biolabs.com\]](https://www.mtoz-biolabs.com)
- [3. goldbio.com \[goldbio.com\]](https://www.goldbio.com)
- [4. Size exclusion chromatography: Fundamentals and applications | Abcam \[abcam.com\]](https://www.abcam.com)
- [5. How Do Size Exclusion Columns Work in Protein Purification? \[synapse.patsnap.com\]](https://www.synapse.patsnap.com)
- [6. info.gbiosciences.com \[info.gbiosciences.com\]](https://www.info.gbiosciences.com)
- [7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab \[thermofisher.com\]](https://www.thermofisher.com)
- [8. Dialysis in Protein Purification - Creative Proteomics \[creative-proteomics.com\]](https://www.creative-proteomics.com)
- [9. home.sandiego.edu \[home.sandiego.edu\]](https://www.home.sandiego.edu)

- [10. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
- [11. Overview of Buffer Exchange Techniques - Creative Proteomics \[creative-proteomics.com\]](#)
- [12. agilent.com \[agilent.com\]](#)
- [13. assets.fishersci.com \[assets.fishersci.com\]](#)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [15. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [16. TCEP - Wikipedia \[en.wikipedia.org\]](#)
- [17. broadpharm.com \[broadpharm.com\]](#)
- [18. goldbio.com \[goldbio.com\]](#)
- [19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Efficient Removal of Unreacted MTS Crosslinkers from Protein Samples\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b563535/docs#technical-support-center-efficient-removal-of-unreacted-mts-crosslinkers-from-protein-samples\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)